molecular formula C13H13NOS B8407498 2-(2-Methoxyphenylsulfanyl)aniline

2-(2-Methoxyphenylsulfanyl)aniline

Cat. No.: B8407498
M. Wt: 231.32 g/mol
InChI Key: VSZRTVHOTSRPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenylsulfanyl)aniline (CAS 1094690-40-0) is an aromatic amine characterized by a sulfanyl (thioether) bridge connecting a methoxyphenyl group to an aniline moiety. Its molecular formula is C₁₄H₁₅NOS, with a molecular weight of 245.35 g/mol (Figure 1). The IUPAC name is 2-[(2-methoxyphenyl)methylsulfanyl]aniline, and its structure features a methoxy (-OCH₃) substituent on the benzene ring, which influences electronic properties and reactivity. This compound is commercially available as a powder and stored at room temperature, though safety data remain unspecified .

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfanylaniline

InChI

InChI=1S/C13H13NOS/c1-15-11-7-3-5-9-13(11)16-12-8-4-2-6-10(12)14/h2-9H,14H2,1H3

InChI Key

VSZRTVHOTSRPJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The methoxy group in this compound donates electrons via resonance, increasing aromatic ring reactivity toward electrophilic substitution compared to the electron-neutral methyl group in 2-[(4-Methylbenzyl)sulfanyl]aniline.
  • Steric Considerations : Bulkier substituents (e.g., pyridinylmethyl in the C₁₅H₁₈N₂OS analog) may hinder rotational freedom and influence crystal packing .

Structural and Crystallographic Insights

  • Crystal Packing : While crystallographic data for this compound are unavailable, analogs like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline (orthorhombic crystal system, Pna2₁ space group) demonstrate how substituents guide molecular assembly. The methoxy group’s planar geometry may promote π-π stacking, contrasting with the steric disruption caused by branched alkyl chains (e.g., 2-{[(2-methylpropyl)sulfanyl]methyl}aniline) .

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